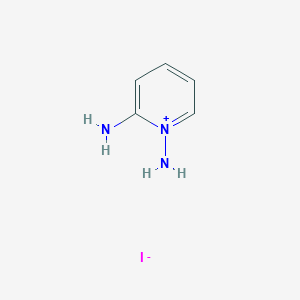
1,2-Diaminopyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diaminopyridinium iodide: is an organic compound with the molecular formula C5H8IN3 It is a derivative of pyridine, where the pyridine ring is substituted with two amino groups at the 1 and 2 positions, and it forms a salt with iodide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diaminopyridinium iodide can be synthesized through the reaction of 1,2-diaminopyridine with hydroiodic acid. The reaction typically involves dissolving 1,2-diaminopyridine in an aqueous solution of hydroiodic acid, followed by crystallization to obtain the iodide salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yield and purity, with considerations for cost-effectiveness and safety in handling hydroiodic acid.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diaminopyridinium iodide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The iodide ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate can be used to replace the iodide ion with a nitrate ion.
Major Products:
Oxidation: Nitro- or nitroso-pyridine derivatives.
Reduction: Various amine derivatives.
Substitution: Pyridinium salts with different anions.
Aplicaciones Científicas De Investigación
1,2-Diaminopyridinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,2-diaminopyridinium iodide involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The iodide ion may also play a role in the compound’s overall reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
1,2-Diaminobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
1,3-Diaminopyridinium iodide: Similar but with amino groups at the 1 and 3 positions.
2,6-Diaminopyridine: Similar but with amino groups at the 2 and 6 positions.
Uniqueness: 1,2-Diaminopyridinium iodide is unique due to the specific positioning of the amino groups on the pyridine ring, which influences its chemical reactivity and potential applications. The presence of the iodide ion also adds to its distinct properties compared to other diamino derivatives.
Propiedades
Número CAS |
4931-36-6 |
|---|---|
Fórmula molecular |
C5H8IN3 |
Peso molecular |
237.04 g/mol |
Nombre IUPAC |
pyridin-1-ium-1,2-diamine;iodide |
InChI |
InChI=1S/C5H7N3.HI/c6-5-3-1-2-4-8(5)7;/h1-4,6H,7H2;1H |
Clave InChI |
CDEZCCDRZFZEIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)N)N.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















